Mass Spectrometric Differentiation: 15N3 Labeling Provides +3 Da Mass Shift for Unambiguous Analyte Resolution
AalphaC-15N3 is specifically labeled with three ¹⁵N atoms, resulting in a molecular mass of 186.19 g/mol, which is exactly 3.00 Da heavier than the unlabeled AαC (molecular mass 183.21 g/mol) . This +3 Da mass shift ensures that the internal standard signal is completely resolved from the monoisotopic peak of the native analyte in mass spectrometry. This is critical for preventing signal cross-talk and ion suppression effects that can occur when using less differentiated labels, such as single ¹³C or ²H labels, particularly for compounds like AαC which may exhibit complex isotopic distributions from natural abundance ¹³C isotopes. In contrast, a ²H-labeled analog can suffer from chromatographic isotope effects, where the deuterated compound elutes at a slightly different retention time, compromising its ability to correct for matrix effects.
| Evidence Dimension | Molecular Mass Difference (Δ mass) |
|---|---|
| Target Compound Data | 186.19 g/mol (C₁₁H₉¹⁵N₃) |
| Comparator Or Baseline | 183.21 g/mol (Unlabeled AαC, C₁₁H₉N₃) |
| Quantified Difference | +3.0 Da (3 nitrogen atoms replaced with ¹⁵N) |
| Conditions | Molecular weight calculation based on elemental composition; applicable to mass spectrometry. |
Why This Matters
This +3 Da mass shift provides a robust analytical window, guaranteeing zero signal interference between the internal standard and the target analyte in complex biological matrices.
